

Spectroscopic and Synthetic Overview of 4-Amino-2-(benzylthio)-6-chloropyrimidine

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Compound of Interest

Compound Name: 4-Amino-2-(benzylthio)-6-chloropyrimidine

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For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the available spectroscopic data and synthetic methodologies for **4-Amino-2-(benzylthio)-6-chloropyrimidine**.

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for **4-Amino-2-(benzylthio)-6-chloropyrimidine** is limited. The following compilation includes predicted data and information from closely related analogs to provide a foundational understanding. All data presented for related compounds should be considered for reference purposes only and may not be fully representative of the target molecule.

Physicochemical Properties

Basic structural and property information for **4-Amino-2-(benzylthio)-6-chloropyrimidine** is available through public chemical databases.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₀ ClN ₃ S	PubChem[1]
Monoisotopic Mass	251.0284 Da	PubChem[1]
InChI Key	LGTXUPUULSWTNA-UHFFFAOYSA-N	PubChem[1]
SMILES	C1=CC=C(C=C1)CSC2=NC(=CC(=N2)Cl)N	PubChem[1]

Spectroscopic Data

Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios (m/z) for various adducts of **4-Amino-2-(benzylthio)-6-chloropyrimidine** have been calculated.

Adduct	m/z
[M+H] ⁺	252.03568
[M+Na] ⁺	274.01762
[M-H] ⁻	250.02112
[M+NH ₄] ⁺	269.06222
[M+K] ⁺	289.99156

Data sourced from PubChem and calculated using CCSbase.[1]

Data from Related Compounds for Reference

To approximate the spectroscopic characteristics of **4-Amino-2-(benzylthio)-6-chloropyrimidine**, data from structurally similar molecules are presented below.

Reference Compound 1: 4-Amino-2-benzylthio-5-cyano-6-(p-tolyl)pyrimidine

This compound shares the 4-amino-2-(benzylthio)pyrimidine core, with additional cyano and p-tolyl substituents.

Spectroscopy	Data
IR (ν cm ⁻¹)	3390, 2195, 1642, 1527
¹ H-NMR (DMSO-d ₆ , δ ppm)	8.16-7.36 (m, 10H, Ar-H); 6.80-5.35 (bs, 1H, exchangeable NH); 4.65 (s, 2H, CH ₂)
MS (70eV, EI): m/z (%)	M ⁺ (319.67, 0.50%), M-1 (318.58, 64.9%)
Data sourced from Abdel-Aziz, S. A., et al.[2]	

Reference Compound 2: 4-Amino-2-benzyl-6-methylpyrimidine

This compound features a benzyl group instead of benzylthio and a methyl group instead of chlorine.

Spectroscopy	Data
IR (FT-IR)	Spectral data available in source
¹ H NMR	Spectral data available in source
MS	Spectral data available in source
Data sourced from a study on the synthesis and characterization of this compound.[3]	

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Amino-2-(benzylthio)-6-chloropyrimidine** is not readily available. However, a general synthetic route can be inferred from the synthesis of related pyrimidine derivatives. A plausible method involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with benzylthiol.

General Synthetic Procedure (Hypothetical):

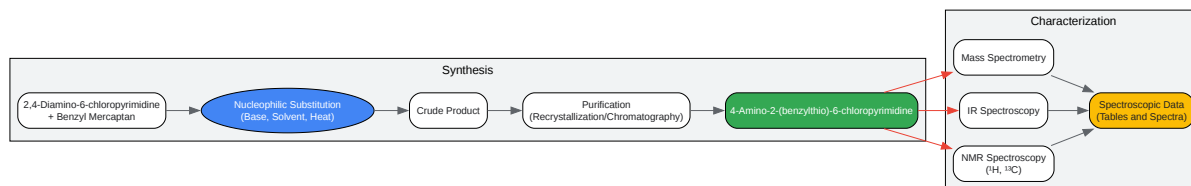
- **Starting Material Preparation:** Begin with a commercially available di-chlorinated pyrimidine, such as 2,4-diamino-6-chloropyrimidine.
- **Thiolation Reaction:** In a suitable solvent (e.g., ethanol or DMF), the di-chlorinated pyrimidine is reacted with benzyl mercaptan (benzylthiol) in the presence of a base (e.g., sodium ethoxide or potassium carbonate). The base deprotonates the thiol, forming a more nucleophilic thiolate anion.
- **Reaction Conditions:** The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure **4-Amino-2-(benzylthio)-6-chloropyrimidine**.

Spectroscopic Analysis Protocol (General):

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO- d_6 or CDCl_3 . Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- **Infrared (IR) Spectroscopy:** IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be prepared as KBr pellets or analyzed as a thin film. Characteristic absorption bands would be reported in wavenumbers (cm^{-1}).
- **Mass Spectrometry (MS):** Mass spectra would be acquired using techniques such as Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and fragmentation pattern of the compound.

Visualized Workflow

The following diagram illustrates a conceptual workflow for the synthesis and characterization of **4-Amino-2-(benzylthio)-6-chloropyrimidine**.



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Caption: Conceptual workflow for the synthesis and spectroscopic characterization of **4-Amino-2-(benzylthio)-6-chloropyrimidine**.

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References

- 1. PubChemLite - 4-amino-2-(benzylthio)-6-chloropyrimidine (C₁₁H₁₀ClN₃S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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